3-(1H-Indazol-3-yl)pyridin-4-amine, also known as 3-pyridin-4-yl-1H-indazole, is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are characterized by a fused structure of a pyrazole and a benzene ring, making them significant in various biological applications. This compound is identified by its chemical formula and has garnered attention for its potential therapeutic uses, particularly in cancer treatment and as a kinase inhibitor .
This compound is classified under the broader category of organoheterocyclic compounds. Specifically, it falls into the subclass of benzopyrazoles, which includes indazoles and their derivatives. The structural framework consists of aromatic heteropolycyclic compounds, indicating its complex molecular architecture .
The synthesis of 3-(1H-Indazol-3-yl)pyridin-4-amine can be achieved through various methods, primarily involving the coupling of indazole derivatives with pyridine-based amines. A common approach includes:
This method allows for the efficient formation of the amine bond between the indazole and pyridine moieties, yielding high purity and yield.
The molecular structure of 3-(1H-Indazol-3-yl)pyridin-4-amine features a pyridine ring attached to an indazole moiety. The key structural components include:
The structure reveals a complex arrangement conducive to interactions with biological targets, particularly in enzyme inhibition .
3-(1H-Indazol-3-yl)pyridin-4-amine participates in several chemical reactions typical for indazole derivatives:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 3-(1H-Indazol-3-yl)pyridin-4-amine primarily involves its role as a kinase inhibitor. It interacts with specific kinase enzymes, disrupting their activity:
Research indicates that modifications to its structure can enhance its potency and selectivity against various cancer cell lines .
The physical properties of 3-(1H-Indazol-3-yl)pyridin-4-amine include:
Chemical properties include:
These properties are crucial for determining its suitability in pharmaceutical formulations .
3-(1H-Indazol-3-yl)pyridin-4-amine has several notable applications in scientific research:
The ongoing research into this compound underscores its significance in medicinal chemistry and pharmacology .
The 3-(1H-Indazol-3-yl)pyridin-4-amine scaffold incorporates three pharmacophoric elements essential for kinase inhibition:
Table 1: Key Hinge-Binding Motifs in Kinase Inhibitors [1] [4] [6]
Core Structure | Target Kinase | Representative Drug | Interaction Residues |
---|---|---|---|
Pyrazolo[1,5-a]pyridine | RET | Selpercatinib | Met918 backbone NH |
1H-Pyrazolo[3,4-b]pyridine | CDK8 | MSC2530818 | Ala100 backbone NH, Lys52 |
3-(1H-Indazol-3-yl)pyridin-4-amine | VEGFR-2 | W24 (analog) | Glu883, Asp1044 (predicted) |
4-Azaindazole | RORγt | MRL-248 | Allosteric pocket residues |
Synthetic pathways to this scaffold typically involve:
The molecular recognition of this hybrid scaffold hinges on three synergistic mechanisms:
Bidirectional Hinge Engagement: The indazole ring's N1-H acts as a hydrogen bond donor, while N2 serves as an acceptor, enabling bidentate interactions with kinase hinge residues. For example, in BCR-ABLT315I, AKE-72's indazole forms hydrogen bonds with Met318 backbone carbonyl and NH, anchoring the inhibitor despite the gatekeeper mutation [8]. Concurrently, the 4-aminopyridine nitrogen hydrogen-bonds with catalytic lysine (e.g., Lys271 in BCR-ABL), stabilizing the inactive DFG-out conformation.
Resistance Mitigation via Allostery: Unlike ATP-competitive inhibitors, derivatives like MRL-871 bind an allosteric pocket in RORγt, inducing conformational shifts that disrupt cofactor recruitment. This mechanism sidesteps mutations in the orthosteric site [5]. In BCR-ABL, the protonatable piperazinyl tail of AKE-72 forms salt bridges with Ile360, countering steric hindrance from T315I mutation [8].
Hydrophobic Enclosure Optimization: Substituents at indazole-C6 occupy selectivity-determining hydrophobic pockets. Molecular modeling of VEGFR-2 inhibitor W24 shows its 3-trifluoromethylphenyl group nestles into a cleft formed by Leu838, Val899, and Leu1016, explaining its low-nanomolar IC50 [4]. Similarly, fluorine incorporation at pyridine-C2 enhances cell permeability and engages in halogen bonding with backbone carbonyls, as seen in RORγt inhibitor optimizations [5].
Table 2: Molecular Interactions of Key Derivatives [4] [5] [8]
Compound | Target | Key Interactions | Affinity (IC₅₀/Kd) |
---|---|---|---|
AKE-72 | BCR-ABLT315I | H-bond: Met318 hinge; Salt bridge: Ile360; Hydrophobic: Leu298, Val299 | 9 nM |
MRL-871 | RORγt | Allosteric H-bond: Arg364, Tyr502; Hydrophobic: Trp317 | 2 nM (TR-FRET) |
W24 | PI3Kα/mTOR | H-bond: Val851 hinge; Hydrophobic: Trp780, Ile848; Ionic: Asp933 (phosphorylation site) | 0.12 µM (cellular) |
Indazole-pyridine hybrids have propelled multiple candidates into clinical development:
BCR-ABL Inhibitors: Olverembatinib (GQD-1351), featuring a 3-(imidazo[1,2-b]pyridazin-3-yl)pyridin-4-amine core, received approval in China for T315I-mutated CML. Its efficacy stems from optimized hinge binding and a flexible linker that accommodates the gatekeeper mutation, achieving Phase II response rates of 82% [1] [10]. Similarly, AKE-72—a direct 3-(1H-indazol-3-yl)pyridin-4-amine derivative—suppresses BCR-ABLT315I at 9 nM and inhibits Ba/F3 cell proliferation at <100 nM, positioning it for preclinical development [8].
Multi-Kinase Platforms: Sorafenib analogs incorporating indazole-aminopyridine motifs (e.g., compound W24) block VEGFR-2-mediated PI3K/AKT/mTOR signaling. In gastric cancer models, W24 induced G1 cell cycle arrest and apoptosis at 154 nM (TGI), outperforming sorafenib in bioavailability and tumor penetration [4].
Allosteric Modulators: The 4-aza-indazole derivative MRL-248 inhibits RORγt via an allosteric mechanism, showing >100-fold selectivity over related nuclear receptors. Though not advanced clinically, it validated the scaffold's utility in targeting non-kinase enzymes [5].
Table 3: Clinical and Preclinical Candidates with Indazole-Pyridine Cores [1] [4] [8]
Compound | Core Structure | Primary Target(s) | Development Status | Key Indication |
---|---|---|---|---|
Olverembatinib | Imidazo[1,2-b]pyridazin-3-yl-pyridine | BCR-ABLT315I | Approved (China) | T315I+ CML/ALL |
Selpercatinib | Pyrazolo[1,5-a]pyridine | RET | FDA Approved | NSCLC, thyroid cancer |
AKE-72 | 3-(1H-Indazol-3-yl)pyridin-4-amine | BCR-ABLWT/T315I | Preclinical | Imatinib-resistant CML |
W24 | 3-Amino-1H-indazole variant | PI3K/AKT/mTOR | Preclinical | Gastric cancer |
These examples underscore the scaffold's translational versatility, enabling progression from biochemical potency to in vivo efficacy. The consistent theme across candidates is the strategic manipulation of the indazole-pyridine core to balance target affinity, selectivity, and drug-like properties—a blueprint applicable to 3-(1H-Indazol-3-yl)pyridin-4-amine derivatives [1] [8] [10].
Concluding Remarks
The 3-(1H-Indazol-3-yl)pyridin-4-amine scaffold exemplifies rational drug design through its modular structure and capacity for target-specific optimization. Its proven role in engaging diverse kinase targets—from oncogenic fusion proteins like BCR-ABL to angiogenesis drivers like VEGFR-2—highlights its centrality in modern oncology drug discovery. Future directions include exploiting its allosteric potential and further engineering to overcome evolving resistance mechanisms.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7